9H-咔唑-1-胺

描述

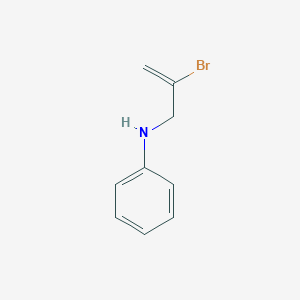

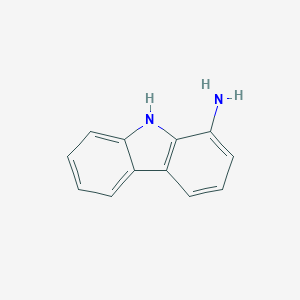

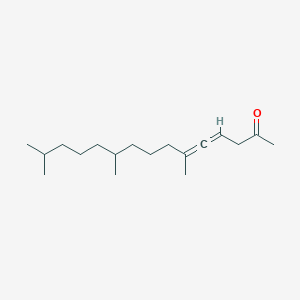

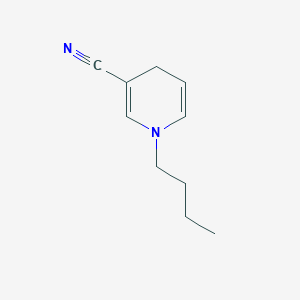

9H-Carbazol-1-amine is a compound of interest in various fields of chemistry and material science due to its structural and electronic properties. It serves as a core structure for many organic compounds and has potential applications in medicinal chemistry, supramolecular chemistry, and material science. The compound is characterized by a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring, with an amine group attached to the first position of the carbazole moiety.

Synthesis Analysis

The synthesis of 9H-carbazoles can be achieved through several methods. One efficient approach is the photostimulated SRN1 substitution reaction, which allows for the intramolecular C–N bond formation of 2′-halo[1,1′-biphenyl]-2-amines, leading to substituted 9H-carbazoles with yields up to 96% under mild and "transition-metal-free" conditions . Another method involves the catalytic synthesis of 9H-carbazole-3,6-dicarbonitrile, followed by hydrolysis to yield 9H-carbazole-3,6-dicarboxylic acid, showcasing the compound's versatility as an organic building block . Additionally, regioselective C3 functionalizations of 9H-carbazoles have been reported through C(sp2)–H insertions of α-imino rhodium(II) carbenoids, further demonstrating the compound's utility in synthesizing biologically valuable motifs .

Molecular Structure Analysis

The molecular structure of 9H-carbazol-1-amine derivatives has been confirmed through various spectroscopic techniques. For instance, the structure of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine was elucidated using elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . These techniques provide detailed information about the molecular framework and substitution patterns on the carbazole core.

Chemical Reactions Analysis

9H-Carbazol-1-amine and its derivatives participate in a variety of chemical reactions. The interaction of 9-(2,3-epithiopropyl)-9H-carbazole with aromatic amines, followed by oxidation, leads to the synthesis of respective disulfides and carbazolyl-containing derivatives of thiazolidine . This highlights the reactivity of the carbazole nucleus towards nucleophilic substitution and its potential to form diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 9H-carbazol-1-amine derivatives are influenced by their molecular structure. The presence of the amine group and other substituents on the carbazole core affects properties such as solubility, melting point, and reactivity. The synthesis of carbazoles by intramolecular arylation of diarylamide anions showcases the compound's ability to undergo reactions in various solvents like liquid ammonia and DMSO, indicating its solubility in polar solvents . The versatility of the carbazole nucleus is further exemplified by the synthesis of a wide range of derivatives, including benzocarbazoles and bi(9H-carbazole), through different synthetic methodologies .

科学研究应用

光激发反应

9H-咔唑(包括 9H-咔唑-1-胺)通过光激发 SRN1 取代反应合成。此过程以其高效和简单著称,在温和的“无过渡金属”条件下生成取代的 9H-咔唑,产率高达 96%。此方法的关键方面是分子内 C-N 键的形成,这是合成这些化合物的关键步骤(Guerra 等人,2015)。

光学表征和席夫碱合成

由 9H-咔唑-1-胺合成的新型咔唑席夫碱表现出独特的光学性质。通过与芳香醛的缩合反应合成的这些碱显示出强 π-共轭和有效的电荷转移,这反映在它们的光致发光光谱中。此类席夫碱被认为是有机发光二极管的潜在活性层(Çiçek 等人,2018)。

荧光化学传感器应用

9H-咔唑-1-胺的聚苯胺衍生物(如聚(9-甲基-9H-咔唑-3-胺))已被开发用于环境保护和生物传感中的荧光传感。这些材料显示出有希望的荧光特性,可用于检测各种酸和胺,适用于溶液和气相检测(Qian 等人,2019)。

抗菌活性

9H-咔唑-1-胺的衍生物表现出抗菌特性。已使用 9H-咔唑作为前体合成了各种杂环衍生物,显示出作为抗菌剂的潜力。它们的结构表征支持它们在该领域的适用性(Salih 等人,2016)。

氧化产物表征

双苯利用细菌对 9H-咔唑衍生物的生物转化导致产生各种羟基化代谢物。此过程在具有潜在药理应用的多种衍生物的开发中起着至关重要的作用(Waldau 等人,2009)。

新型衍生物的合成

9H-咔唑-1-胺在合成各种新型衍生物中至关重要,包括咔唑席夫碱和二芳基硫脲衍生物。已对这些化合物进行了抗菌和抗疟疾活性评估,证明了 9H-咔唑-1-胺在药学中的多功能性(Shirole 等人,2020)。

作用机制

Target of Action

9H-Carbazol-1-amine primarily targets Ferredoxin CarAc and the Terminal oxygenase component of carbazole . These targets are crucial in the conversion of carbazole into 2-aminobiphenyl-2,3-diol .

Mode of Action

The compound interacts with its targets through a process known as angular dioxygenation . This novel type of oxygenation reaction facilitates the mineralization of carbazole to intermediates of the TCA .

Biochemical Pathways

The primary biochemical pathway affected by 9H-Carbazol-1-amine is the carbazole degradation pathway . The compound is converted into 9H-carbazol-1-ol and 9H-carbazol-3-ol . The formation of 9H-carbazol-3-ol is facilitated by the spontaneous release from the corresponding dihydrodiols .

Result of Action

The molecular and cellular effects of 9H-Carbazol-1-amine’s action are primarily related to its antioxidant activities . The compound shows potent antioxidant activities, acting as a free radical scavenger .

Action Environment

The action, efficacy, and stability of 9H-Carbazol-1-amine can be influenced by various environmental factors. For instance, the compound exhibits important photochemical and thermal stability, which makes it particularly attractive for various applications .

未来方向

Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries and electrochemical transistors . The predominant objective of this review is to effectuate a comprehensive study of carbazole based conducting polymers, its derivatives, applications, and various synthesis methods .

属性

IUPAC Name |

9H-carbazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKJAYFKPIUBAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940519 | |

| Record name | 9H-Carbazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18992-86-4, 38886-78-1 | |

| Record name | 9H-Carbazol-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18992-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazol-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038886781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)

![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)

![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)